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molecular formula C16H16O3 B047321 ((p-(Benzyloxy)phenoxy)methyl)oxirane CAS No. 28150-30-3

((p-(Benzyloxy)phenoxy)methyl)oxirane

Cat. No. B047321
M. Wt: 256.3 g/mol
InChI Key: BYDXZYUGDXYSJY-UHFFFAOYSA-N
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Patent
US08293734B2

Procedure details

Alkylation of 4-(benzyloxy)phenol with 2-(bromomethyl)oxirane (76) as in Example 2A, followed by chromatography of the product on silica gel, eluting with 0-25% CH2Cl2/petroleum ether (foreruns) and then with 25% CH2Cl2/petroleum ether, gave 2-{[4-(benzyloxy)phenoxy]methyl}oxirane (78) (reported by Kopka et al., 2003 using epichlorohydrin) (79%) as a white solid: mp (CH2Cl2/pentane) 61-62° C.; 1H NMR (CDCl3) δ 7.44-7.28 (m, 5H), 6.90 (dt, J=9.3, 2.8 Hz, 2H), 6.85 (dt, J=9.3, 2.8 Hz, 2H), 4.16 (dd, J=11.1, 3.3 Hz, 1H), 3.92 (dd, J=11.1, 5.6 Hz, 1H), 3.32 (m, 1H), 2.89 (dd, J=4.8, 4.3 Hz, 1H), 2.73 (dd, J=5.0, 2.7 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:17][CH:18]1[CH2:20][O:19]1>>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][CH2:17][CH:18]2[CH2:20][O:19]2)=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1OC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluting with 0-25% CH2Cl2/petroleum ether (foreruns)

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OCC2OC2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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